1-Hexylpyridinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

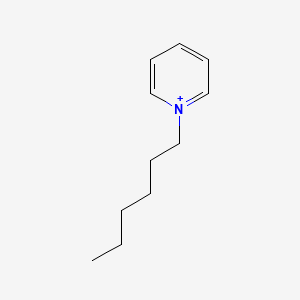

1-Hexylpyridinium, also known as this compound, is a useful research compound. Its molecular formula is C11H18N+ and its molecular weight is 164.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

1-Hexylpyridinium is characterized by its high thermal stability, low volatility, and excellent solubility in both water and organic solvents. Its structure allows it to function effectively as a surfactant, stabilizing colloidal systems and influencing biological interactions. The molecular formula for N-Hexylpyridinium bromide is C11H18BrN with a CAS Number of 74440-81-6.

Chemistry

- Solvent and Catalyst : this compound is utilized as a solvent and catalyst in various organic reactions due to its ionic liquid characteristics. It facilitates reactions by providing a medium that enhances solubility and reactivity of the reactants.

Biology

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a variety of microorganisms. Research indicates that it disrupts bacterial cell membranes, leading to increased permeability and cell lysis. Key findings include:

- Killed 94% of Staphylococcus aureus cells on contact.

- Achieved over 99% reduction in Pseudomonas aeruginosa viability.

Medicine

- Drug Delivery Systems : Investigated for its potential to enhance drug delivery through biological membranes, leveraging its surfactant properties. Studies have shown that it can improve the bioavailability of certain drugs by facilitating their passage through lipid membranes.

Industrial Applications

- Corrosion Inhibitor : In industrial settings, this compound is applied as a corrosion inhibitor for metals, particularly in acidic environments. Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion processes.

Antimicrobial Surfaces

A study by Allison et al. demonstrated that copolymer films incorporating this compound exhibited antimicrobial properties while maintaining biocompatibility at lower concentrations. However, higher concentrations raised concerns about platelet activation and disruption during medical applications involving direct blood contact.

Polymer Composites

Research has shown that surfaces modified with this compound effectively killed airborne bacteria on contact. These surfaces significantly reduced viable bacterial cells compared to untreated materials, showcasing the compound's potential in creating antimicrobial coatings for various applications.

Biocompatibility Concerns

While exhibiting strong antimicrobial properties, the biocompatibility of this compound varies with concentration. Lower levels pose minimal risk; however, higher concentrations can lead to adverse effects on mammalian cells. This finding highlights the importance of concentration management in potential medical applications.

Propiedades

IUPAC Name |

1-hexylpyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKUSFIBHAUBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048098 |

Source

|

| Record name | 1-Hexylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46122-12-7 |

Source

|

| Record name | 1-Hexylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LND9U4X7XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.